molecular formula C9H12BrN B13550290 1-(2-Bromo-5-methylphenyl)ethan-1-amine

1-(2-Bromo-5-methylphenyl)ethan-1-amine

Cat. No.: B13550290
M. Wt: 214.10 g/mol
InChI Key: IZQJCORRPIODPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Substituted Arylethylamines in Chemical Synthesis and Methodological Development

Substituted arylethylamines are a class of organic compounds of significant interest in chemistry. google.com The β-(hetero)arylethylamine framework is a core structural motif found in a vast number of pharmaceuticals, natural products, and agrochemicals, prized for its wide spectrum of biological properties. nih.govresearchgate.net This prevalence has made these compounds prime candidates for drug discovery and has driven a long-standing interest in the development of efficient and flexible synthetic routes to access them. nih.govnih.gov

The synthesis of 2-arylethylamines is pivotal as many commercial drugs and natural products contain chiral amines as fundamental components. researchgate.net Their ability to cross the blood-brain barrier makes them particularly relevant in medicinal chemistry. nih.gov Consequently, synthetic chemists have invested considerable effort in designing innovative and modular strategies to construct the arylethylamine motif. nih.gov These methods aim to provide rapid and versatile access to these scaffolds, paving the way for their broader application in the development of future pharmaceuticals and other functional materials. nih.gov

Significance and Research Rationale for Investigating 1-(2-Bromo-5-methylphenyl)ethan-1-amine as a Synthetic Intermediate

The significance of this compound is rooted in its structural features:

Chiral Amine: The α-chiral amine group is one of the most widely used intermediates for producing active pharmaceutical ingredients. openaccessgovernment.org In fact, approximately 40% of chiral drugs on the market contain a chiral amine as their core structure. openaccessgovernment.org The stereochemistry of a molecule is paramount, as different enantiomers (mirror-image isomers) can have vastly different biological effects. openaccessgovernment.orgnbinno.com Utilizing a pre-existing chiral center, as found in this compound, allows chemists to introduce specific, controlled stereochemistry into a target molecule, which is critical for efficacy and safety. nbinno.com

Halogenated Aryl Group: The presence of a bromine atom on the phenyl ring is of high strategic importance. Aryl halides are critical synthetic building blocks for some of the most utilized methods of constructing carbon-carbon and carbon-nitrogen bonds, such as cross-coupling reactions. acs.orgnih.gov The bromo-substituent provides a reactive handle for chemists to introduce further complexity and build larger molecular frameworks.

Methyl Substitution: The methyl group on the aromatic ring influences the electronic properties and steric environment of the molecule, which can affect the reactivity and selectivity of subsequent chemical transformations.

The rationale for investigating this specific molecule is its potential to serve as a versatile precursor in the synthesis of high-value, structurally complex products, particularly in the pharmaceutical and materials science sectors. Its commercial availability for research and development purposes underscores its role as a key building block in synthetic endeavors. chiralen.com

Table 1: Chemical Properties of this compound
PropertyValueReference
CAS Number897552-33-9 chiralen.commodechem.comguidechem.comcymitquimica.comchem960.com
Molecular FormulaC₉H₁₂BrN chiralen.comguidechem.com
Molecular Weight214.10 g/mol chiralen.com

Overview of Academic Research Trajectories for Aryl-Substituted Amines and Related Halogenated Derivatives

The synthesis of aryl-substituted amines and their halogenated counterparts is a dynamic area of research in organic chemistry, driven by the importance of these structures. The formation of the carbon-nitrogen (C-N) bond is a fundamental process in catalysis and of broad interest throughout the chemical industry. nih.govaip.org

Historically, methods like the Ullmann condensation were used for N-arylation, but these often required harsh reaction conditions. The trajectory of modern research has been toward the development of milder, more efficient, and more versatile catalytic systems. A major breakthrough was the advent of transition metal-catalyzed cross-coupling reactions, particularly those using palladium and copper catalysts. nih.gov These methods have dramatically expanded the scope and accessibility of N-aryl amines.

Current and emerging research trends continue to refine C-N bond formation, focusing on several key areas:

Development of New Catalysts: There is ongoing research to create new catalysts and ligands for transition metal-catalyzed cross-coupling reactions to improve efficiency and selectivity.

Photoredox and Electrochemistry: Radical-based C-N bond formation using photo- and electrochemical techniques has gained significant traction, offering alternative reaction pathways under mild conditions. researchgate.net

Metal-Free Reactions: A significant goal is the development of metal-free synthetic routes to avoid the cost and potential toxicity of transition metal catalysts. organic-chemistry.org This includes methods for the direct amination of arylboronic acids. organic-chemistry.org

Regioselective Halogenation: The synthesis of halogenated anilines, which are precursors to many aryl amines, is also a focus. New methods are being developed for the regioselective halogenation of electron-rich aromatic compounds, as classical methods can be problematic. acs.orgnih.gov The halogenation of aromatic compounds remains one of the most crucial reactions in modern synthetic chemistry, as the resulting aryl halides are vital intermediates. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromo-5-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJCORRPIODPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Retrosynthetic Analysis of 1-(2-Bromo-5-methylphenyl)ethan-1-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. For this compound, the primary disconnection focuses on the carbon-nitrogen (C-N) bond of the ethylamine (B1201723) moiety.

The most direct disconnection of the C-N bond points to a precursor that can undergo amination. This leads to three main retrosynthetic approaches:

Functional Group Interconversion (FGI): The amine can be traced back to a carbonyl group. This suggests the ketone, 1-(2-Bromo-5-methylphenyl)ethanone , as a key precursor, which can be converted to the target amine via reductive amination. This is a common and robust method for amine synthesis.

Nitrile Pathway: The primary amine can be derived from the reduction of a nitrile group. This pathway identifies 2-(2-bromo-5-methylphenyl)propanenitrile as a potential intermediate. The nitrile itself could be synthesized from the corresponding ketone or via nucleophilic substitution of an appropriate α-haloethylbenzene derivative.

Alcohol Amination: The amine can also be envisioned as arising from the direct substitution of a hydroxyl group in the corresponding secondary alcohol, 1-(2-Bromo-5-methylphenyl)ethan-1-ol . This route relies on methodologies that can activate the alcohol for nucleophilic attack by an ammonia (B1221849) equivalent.

These three disconnections form the basis for the classical and modern synthetic strategies discussed in the following sections.

Classical Synthetic Approaches and Precursors for this compound

Classical methods for amine synthesis are well-established and often rely on stoichiometric reagents and readily available precursors.

Reductive amination is a widely used method to convert ketones or aldehydes into amines. wikipedia.org The process for synthesizing this compound begins with its ketone precursor, 1-(2-Bromo-5-methylphenyl)ethanone nih.gov. The reaction proceeds in two conceptual steps, which are often performed in a single pot:

Imine Formation: The ketone reacts with an ammonia source (such as aqueous or gaseous ammonia) to form an imine intermediate through nucleophilic addition followed by dehydration. pressbooks.pub This equilibrium is typically driven forward by removing the water formed.

Reduction: The imine is then reduced to the final primary amine. pressbooks.pub

A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and reaction conditions. masterorganicchemistry.com Mild hydride reagents are particularly common. Sodium borohydride (B1222165) (NaBH₄) is a cost-effective option, though it can also reduce the starting ketone. scispace.comresearchgate.net More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are more effective at reducing the protonated imine (iminium ion) than the starting ketone, which is crucial for one-pot reactions. wikipedia.orgmasterorganicchemistry.comnih.gov

Alternatively, catalytic hydrogenation using transition metal catalysts such as palladium (Pd), platinum (Pt), or Raney Nickel (Ni) with hydrogen gas is another effective method. d-nb.infonih.gov Iron-based catalysts have also been developed for this purpose, offering a more earth-abundant metal alternative. nih.gov

Table 1: Reagents for Reductive Amination of 1-(2-Bromo-5-methylphenyl)ethanone
Ammonia SourceReducing Agent/SystemTypical ConditionsReference
Aqueous AmmoniaSodium Borohydride (NaBH₄)Methanol or Ethanol, Room Temperature researchgate.net
Ammonium (B1175870) AcetateSodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7 wikipedia.org
AmmoniaH₂ / Raney NickelEthanol, High Pressure wikipedia.org
Aqueous AmmoniaH₂ / Fe-based catalystWater, High Temperature and Pressure d-nb.infonih.gov

An alternative classical route involves the reduction of a nitrile intermediate. This pathway adds an additional carbon atom if starting from a benzyl (B1604629) halide, or proceeds with the same number of carbons if converting from a ketone. The synthesis involves two main steps:

Formation of the Nitrile Precursor: The key intermediate, 2-(2-bromo-5-methylphenyl)propanenitrile , can be prepared through several methods. A common approach is the nucleophilic substitution (SN2) of a suitable precursor like 1-(2-bromo-5-methylphenyl)-1-chloroethane with a cyanide salt (e.g., NaCN or KCN).

Reduction of the Nitrile: The nitrile group is then reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, typically followed by an aqueous workup to yield the amine. pressbooks.publibretexts.org Catalytic hydrogenation over catalysts like Raney Nickel or platinum is also a viable industrial method for nitrile reduction. organic-chemistry.orgresearchgate.net

This pathway offers a reliable method for accessing primary amines, particularly when the corresponding halide precursors are readily accessible. pressbooks.pub

The direct conversion of alcohols to amines is an atom-economical process that avoids the pre-oxidation of the alcohol to a ketone. This transformation can be achieved with the precursor 1-(2-Bromo-5-methylphenyl)ethan-1-ol . These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where a catalyst temporarily removes hydrogen from the alcohol to form a ketone intermediate in situ. acs.org This ketone then undergoes reductive amination with ammonia, and the catalyst returns the hydrogen in the final reduction step. Ruthenium and iridium complexes are commonly used catalysts for this type of transformation.

More recently, chemoenzymatic and photo-enzymatic cascades have been developed for the amination of alcohols. researchgate.netresearchgate.net In one such system, a photocatalyst mediates the aerobic oxidation of the alcohol to the corresponding ketone. researchgate.net Subsequently, a transaminase enzyme asymmetrically converts the in situ-generated ketone into the chiral amine, a process detailed further in the asymmetric synthesis section. researchgate.net

Modern and Catalytic Synthetic Routes to this compound

Modern synthetic chemistry emphasizes catalytic efficiency, selectivity, and the generation of enantiomerically pure compounds, which is particularly important for pharmaceutical applications.

The synthesis of single enantiomers of this compound is of high importance. Biocatalysis, particularly the use of transaminase (TA) enzymes, has emerged as a powerful tool for the asymmetric synthesis of chiral amines from prochiral ketones. sci-hub.senih.gov

Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.com By selecting an appropriate (R)- or (S)-selective transaminase, the prochiral ketone 1-(2-Bromo-5-methylphenyl)ethanone can be converted into either the (R)- or (S)-enantiomer of the target amine with very high enantiomeric excess (>99% ee). researchgate.net

The key advantages of this biocatalytic approach include:

High Enantioselectivity: Enzymes provide a chiral environment that leads to the formation of a single enantiomer. nih.gov

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure. nih.gov

Environmental Sustainability: The process avoids the use of heavy metals and harsh reagents.

Another modern approach is the asymmetric reductive amination catalyzed by engineered NAD(P)H-dependent oxidoreductases, such as imine reductases (IREDs) or reductive aminases (RedAms). nih.gov These enzymes can catalyze the direct conversion of the ketone and ammonia into the chiral amine with high optical purity, using a reduced nicotinamide (B372718) cofactor as the hydride source. nih.gov

Table 2: Key Components for Asymmetric Synthesis via Transamination
ComponentFunctionExampleReference
SubstrateProchiral ketone to be aminated1-(2-Bromo-5-methylphenyl)ethanone researchgate.net
EnzymeBiocatalyst providing stereoselectivity(R)- or (S)-selective ω-Transaminase (ω-TA) nih.gov
Amine DonorSource of the amino groupIsopropylamine, L-Alanine, or D-Alanine mdpi.com
CofactorEssential for enzyme activityPyridoxal-5'-phosphate (PLP) sci-hub.se
Solvent/BufferProvides optimal pH and environment for the enzymeAqueous buffer (e.g., phosphate (B84403) or borate) nih.gov

Palladium-Catalyzed Amination Approaches for Aryl Halides

The palladium-catalyzed Buchwald-Hartwig amination is a pivotal method for constructing carbon-nitrogen (C–N) bonds, essential in synthesizing arylamines. wikipedia.orgresearchgate.net This reaction couples amines with aryl halides and has become indispensable due to its broad substrate scope and milder conditions compared to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.orgsnnu.edu.cnacs.org The utility of this reaction is particularly noted in the preparation of pharmaceuticals and other high-value compounds. nih.govnih.gov

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction hinges on the careful selection of the palladium source, ligand, base, and solvent.

Palladium Source : Common precursors include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active Pd(0) catalyst. wuxiapptec.com

Ligand : The ligand is critical for the catalyst's stability and reactivity. libretexts.org Early systems used simple phosphine (B1218219) ligands, but significant advancements came with the development of sterically hindered, electron-rich bulky phosphine ligands (e.g., dialkylbiaryl phosphines) and bidentate phosphine ligands (e.g., BINAP), which improve reaction rates and yields. wikipedia.orglibretexts.org

Base : A base is necessary to deprotonate the amine. acs.org Strong bases like sodium tert-butoxide (NaOtBu) and LHMDS are common, though weaker bases such as K₃PO₄ and Cs₂CO₃ can be used to accommodate sensitive functional groups. wuxiapptec.com

Solvent : Aprotic solvents like toluene, dioxane, and THF are typically used. acsgcipr.org

While direct amination of a precursor like 1-(2-bromo-5-methylphenyl)ethyl halide would be challenging, the Buchwald-Hartwig reaction is crucial for synthesizing related intermediates. For example, a chemoenzymatic strategy could involve the biocatalytic production of a chiral amine, which is then coupled with an aryl bromide using a palladium catalyst. nih.govresearchgate.net

Table 1: Common Components for Buchwald-Hartwig Amination
ComponentExamplesFunctionReference
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. wuxiapptec.com
LigandBINAP, tBuXPhos, BrettPhosModulates catalyst reactivity and stability; facilitates oxidative addition and reductive elimination. wikipedia.orglibretexts.orgresearchgate.net
BaseNaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Deprotonates the amine nucleophile to form the active amido species. wuxiapptec.com
SolventToluene, Dioxane, THFProvides a medium for the reaction, affecting solubility and catalyst stability. acsgcipr.org

Chemo- and Regioselective Synthesis Strategies

Synthesizing a multifunctional compound like this compound demands precise control over chemoselectivity and regioselectivity.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For the target molecule, this would involve modifying the amine without affecting the aryl bromide, or vice-versa. Protecting groups are often employed to achieve this. For instance, the amine could be protected with a Boc group to allow for a subsequent palladium-catalyzed reaction at the aryl bromide site.

Regioselectivity concerns the control of the reaction position on the molecule. The 2-bromo-5-methyl substitution pattern on the aromatic ring is a key regiochemical challenge. Direct bromination of 4-methylacetophenone is not ideal as the acetyl group is a meta-director. A more strategic, multi-step approach is required to achieve the desired isomer. chemicalbook.com

A plausible regioselective route could begin with 3'-methylacetophenone, which can be brominated using N-bromosuccinimide (NBS) to selectively install the bromine atom at the para-position relative to the methyl group, yielding 4'-bromo-3'-methylacetophenone. chemicalbook.com However, to obtain the target 2-bromo-5-methyl isomer, an alternative precursor is necessary.

A potential synthetic pathway is outlined below:

Starting Material : 4-Methylacetophenone.

Nitration : Introduction of a nitro group, which is an ortho, para-director. This step would yield a mixture of isomers requiring separation.

Bromination : The nitro group directs the bromine to the desired position.

Reduction : The nitro group is reduced to an amine.

Sandmeyer Reaction : The amine is converted to the target bromo-substituent.

Reductive Amination : The ketone is converted to the final primary amine. This step can be performed using various reagents, including ammonia and a reducing agent like sodium cyanoborohydride, to yield the racemic product.

Table 2: Potential Synthetic Route Highlighting Selectivity
StepTransformationKey ReagentsSelectivity ConsiderationReference
1Bromination of 3-MethylacetophenoneN-Bromosuccinimide (NBS)Regioselective bromination para to the methyl group. chemicalbook.com
2Ketone to Amine ConversionNH₃, NaBH₃CN (or other reducing agents)Chemoselective reduction of the ketone in the presence of the aryl bromide. nih.gov

Purification and Isolation Techniques for this compound

The purification of the target compound is crucial for ensuring high chemical and enantiomeric purity. A combination of techniques is often employed.

Standard Purification Techniques:

Extraction: Liquid-liquid extraction is used during the workup to separate the basic amine product from neutral or acidic impurities. By adjusting the aqueous phase pH, the amine can be selectively moved between the aqueous (as a salt at low pH) and organic (as a free base at high pH) layers.

Column Chromatography: This is a common method for purifying amines. columbia.edu However, the basic nature of amines can lead to poor separation (tailing) on standard acidic silica (B1680970) gel. reddit.combiotage.com This can be mitigated by using a deactivated stationary phase, such as alumina, or by adding a small amount of a basic modifier like triethylamine (B128534) to the eluent. columbia.edubiotage.comrochester.edu

Crystallization: If the compound or a salt derivative is a solid, crystallization can be a highly effective method for achieving high purity, especially at a larger scale. researchgate.net

Enantiomeric Separation (Chiral Resolution): Since the target molecule is chiral, separating the racemic mixture into its individual enantiomers is a critical step for many applications.

Diastereomeric Salt Resolution: This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.orglibretexts.org This forms a pair of diastereomeric salts which, due to their different physical properties (like solubility), can be separated by fractional crystallization. libretexts.orglibretexts.org The desired enantiomer of the amine is then recovered by treating the isolated salt with a base. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. mdpi.comyakhak.orgphenomenex.com Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are particularly effective for resolving a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The separation can be performed on an analytical scale to determine enantiomeric purity or on a preparative scale to isolate pure enantiomers. mdpi.com

Table 3: Comparison of Purification and Isolation Techniques
TechniquePrincipleApplication for Target CompoundAdvantagesConsiderationsReference
Column ChromatographyDifferential adsorption on a stationary phase.Removal of synthetic impurities.Widely applicable for a range of polarities.Amine may interact with silica; requires basic modifier or alternative stationary phase (alumina). columbia.edubiotage.com
CrystallizationDifference in solubility between the product and impurities.Bulk purification of the final product or its salts.Scalable and can yield very pure material.Compound must be a stable solid with good crystallization properties. researchgate.net
Diastereomeric Salt ResolutionFormation of separable diastereomeric salts with a chiral resolving agent.Large-scale separation of enantiomers.Well-established, cost-effective for large quantities.Can be labor-intensive; success depends on finding a suitable resolving agent and crystallization conditions. wikipedia.orglibretexts.org
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Analytical determination of enantiomeric purity and preparative isolation of enantiomers.High-resolution separation, applicable to a wide range of compounds.Higher cost, especially for large-scale separation; requires method development to find the right column and mobile phase. mdpi.comphenomenex.com

Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide unambiguous evidence for the structure of 1-(2-Bromo-5-methylphenyl)ethan-1-amine.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The aromatic region of the spectrum is expected to show three signals for the protons on the substituted phenyl ring. The proton ortho to the bromine atom would appear as a doublet, coupled to the adjacent meta proton. The other two aromatic protons would also exhibit splitting patterns consistent with their positions relative to each other. The methyl group attached to the aromatic ring would appear as a singlet.

In the aliphatic region, the methine proton (CH) of the ethylamine (B1201723) side chain is expected to be a quartet, as it is coupled to the three protons of the adjacent methyl group. The methyl group (CH₃) of the ethylamine side chain would, in turn, appear as a doublet, split by the single methine proton. The amine (NH₂) protons often appear as a broad singlet, though their chemical shift and appearance can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.0 - 7.5 m (multiplet) 3H
CH-NH₂ 4.0 - 4.5 q (quartet) 1H
Ar-CH₃ 2.2 - 2.4 s (singlet) 3H
NH₂ 1.5 - 2.5 br s (broad singlet) 2H
CH-CH₃ 1.3 - 1.5 d (doublet) 3H

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.

The six carbons of the aromatic ring will resonate in the typical downfield region (δ 110-150 ppm). The chemical shifts are influenced by the substituents; the carbon atom bonded to the bromine (C-Br) is expected to be shifted to a higher field compared to an unsubstituted carbon, while the carbons attached to the methyl and ethylamine groups will also show characteristic shifts. The carbon of the aromatic methyl group (Ar-CH₃) will appear at a higher field (δ 20-25 ppm). In the ethylamine side chain, the methine carbon (CH-NH₂) will be found in the range of δ 45-55 ppm, and the terminal methyl carbon (CH-CH₃) will be at a much higher field (δ 20-30 ppm). The presence of nine distinct signals confirms the proposed molecular structure. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary) 140 - 145
Aromatic C (quaternary) 135 - 140
Aromatic CH 125 - 135
Aromatic C-Br 120 - 125
Aromatic CH 115 - 125
Aromatic CH 110 - 120
CH-NH₂ 45 - 55
CH-CH₃ 20 - 30
Ar-CH₃ 20 - 25

Note: Predicted values are based on typical chemical shift ranges and known substituent effects.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain, confirming their connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. The HSQC spectrum would show cross-peaks connecting the ¹H signals of the aromatic protons, the methine proton, and the two methyl groups to their corresponding ¹³C signals. This allows for the unambiguous assignment of the carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying the connectivity between different functional groups. For instance, HMBC would show correlations from the methine proton of the side chain to the quaternary aromatic carbon to which it is attached. It would also show correlations from the protons of the aromatic methyl group to the adjacent aromatic carbons, confirming its position on the ring.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₉H₁₂BrN), HRMS can distinguish its exact mass from that of other compounds with the same nominal mass.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions. This pattern consists of two peaks of nearly equal intensity separated by two mass units, which is a clear diagnostic indicator for the presence of a single bromine atom in the ion.

Table 3: Calculated Exact Masses for the Molecular Ion of this compound

Ion Elemental Formula Calculated Exact Mass (m/z)
[M]⁺ (with ⁷⁹Br) C₉H₁₂⁷⁹BrN⁺ 213.0153
[M]⁺ (with ⁸¹Br) C₉H₁₂⁸¹BrN⁺ 215.0133
[M+H]⁺ (with ⁷⁹Br) C₉H₁₃⁷⁹BrN⁺ 214.0231
[M+H]⁺ (with ⁸¹Br) C₉H₁₃⁸¹BrN⁺ 216.0211

Note: Calculations are based on the most abundant isotopes: ¹²C=12.0000, ¹H=1.0078, ¹⁴N=14.0031, ⁷⁹Br=78.9183, ⁸¹Br=80.9163.

Under Electron Ionization (EI) conditions, the molecular ion is formed, which then undergoes fragmentation to produce a series of smaller, characteristic ions. The analysis of these fragments provides valuable structural information. For primary amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

The most significant fragmentation for this compound is expected to be the cleavage of the bond between the benzylic carbon and the adjacent methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da), leading to the formation of a resonance-stabilized iminium cation. This fragment ([M-15]⁺) is often the base peak in the mass spectrum of such compounds.

Other potential fragmentation pathways include the loss of an amino radical (•NH₂) or the cleavage of the C-Br bond. The aromatic ring can also lead to characteristic fragments.

Table 4: Predicted Major Fragment Ions in the EI-Mass Spectrum of this compound

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Formula of Lost Neutral
198 200 [M - CH₃]⁺ •CH₃
134 134 [M - Br]⁺ •Br
119 119 [C₉H₁₁]⁺ (from loss of HBr and NH₂) HBr, •NH₂
91 91 [C₇H₇]⁺ (Tropylium ion) C₂H₅BrN

Note: The relative abundance of these fragments can vary depending on the specific conditions of the mass spectrometer.

Table of Compounds

Compound Name

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.

For this compound, the IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: a primary amine (-NH2), a substituted aromatic ring, and aliphatic C-H bonds. The vibrational analysis of the spectrum allows for the assignment of these bands to specific stretching and bending modes.

Primary amines typically show two N-H stretching bands in the region of 3500-3200 cm⁻¹ due to symmetric and asymmetric vibrations of the -NH2 group. orgchemboulder.comwpmucdn.com The N-H bending, or scissoring, vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range. spectroscopyonline.comorgchemboulder.com The C-N stretching vibration for aromatic amines is expected to appear in the 1335-1250 cm⁻¹ region. orgchemboulder.comorgchemboulder.com

The presence of the substituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. orgchemboulder.com The C=C in-ring stretching vibrations of the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. orgchemboulder.com Furthermore, the substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. wpmucdn.com The aliphatic C-H stretching and bending vibrations from the ethylamine and methyl substituents are also expected in their characteristic regions.

A hypothetical table of the principal IR absorption bands for this compound and their assignments based on established spectral data for analogous compounds is presented below. nih.govresearchgate.net

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3350MediumN-H asymmetric stretching (primary amine)
3350 - 3250MediumN-H symmetric stretching (primary amine)
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (CH₃ and CH)
1620 - 1580Medium-StrongN-H bending (scissoring, primary amine)
1600 - 1450Medium-StrongAromatic C=C ring stretching
1470 - 1430MediumAliphatic C-H bending
1330 - 1250StrongAromatic C-N stretching
900 - 675StrongAromatic C-H out-of-plane bending
850 - 750Broad, StrongN-H wagging (primary amine)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

The successful application of single-crystal X-ray diffraction is contingent upon the availability of high-quality single crystals. For organic molecules like this compound, several crystallization techniques can be employed. A common and effective method is slow evaporation of a solvent. mdpi.com This involves dissolving the compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over a period of days or weeks. The choice of solvent is critical; a solvent in which the compound has moderate solubility is often ideal. For this compound, a solvent system such as ethanol/water or dichloromethane/hexane (B92381) could be explored.

Another technique is slow cooling, where a saturated solution of the compound at an elevated temperature is gradually cooled, leading to the formation of crystals as the solubility decreases. Vapor diffusion is another viable method, where a solution of the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector. The positions and intensities of these spots are then used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

For a chiral compound like this compound, which crystallizes in a non-centrosymmetric space group, the data collection and refinement process allows for the determination of the absolute configuration of the stereocenter. The compound is expected to crystallize in one of the chiral space groups, such as the orthorhombic P2₁2₁2₁ or the monoclinic P2₁ space group, which are common for chiral organic molecules. mdpi.comnih.gov

The refinement of the crystal structure involves fitting a model of the atomic positions to the experimental diffraction data. The quality of the final structure is assessed by parameters such as the R-factor. The refined structure would reveal the precise bond lengths and angles, the conformation of the ethylamine side chain relative to the aromatic ring, and the intermolecular interactions, such as hydrogen bonding from the amine group, that dictate the crystal packing. mdpi.comresearchgate.net

A hypothetical table of crystallographic data for this compound is presented below, based on typical values for similar organic compounds. mdpi.comgrowingscience.com

ParameterValue
Empirical formulaC₉H₁₂BrN
Formula weight214.10 g/mol
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.5 Å, b = 10.2 Å, c = 14.8 Å
α = 90°, β = 90°, γ = 90°
Volume980 ų
Z4
Calculated density1.45 g/cm³
Absorption coefficient3.5 mm⁻¹
F(000)440
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.110
R indices (all data)R1 = 0.060, wR2 = 0.125

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. mdpi.comresearchgate.net This method is used to determine the molecule's most stable three-dimensional arrangement, known as its ground state geometry, by solving approximations of the Schrödinger equation. researchgate.net Calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)), which describes the molecule's atomic orbitals. researchgate.netcore.ac.uk The output of a DFT calculation provides the optimized molecular structure with precise bond lengths and angles, as well as the total electronic energy, which is crucial for assessing the molecule's stability.

Molecules with rotatable single bonds, like 1-(2-Bromo-5-methylphenyl)ethan-1-amine, can exist in various spatial arrangements called conformations or conformers. The rotation around the bond connecting the ethylamine (B1201723) side chain to the phenyl ring would lead to different conformers. DFT calculations are employed to determine the energy of each possible conformer. core.ac.uk By systematically rotating the bond and calculating the energy at each step, a potential energy surface or landscape can be generated. This landscape identifies the lowest-energy (most stable) conformer and the energy barriers required for conversion between different conformers.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. researchgate.net

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net DFT calculations are a standard method for computing the energies and visualizing the spatial distribution of these orbitals.

Ab Initio Molecular Orbital Calculations for Electronic Properties

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. dtic.mildntb.gov.ua Methods like Hartree-Fock (HF) and more advanced techniques that account for electron correlation (e.g., Møller-Plesset perturbation theory, MP2) fall under this category. dtic.mil These calculations are computationally more intensive than DFT but can provide highly accurate predictions of electronic properties, such as the distribution of electron density, dipole moments, and molecular orbital energies. They are often used as a benchmark to validate results from less demanding methods like DFT.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model how a molecule like this compound behaves in different environments (e.g., in a vacuum or in a solvent). This technique is invaluable for exploring the molecule's conformational space, revealing how it folds, flexes, and changes shape. mdpi.com MD simulations also provide detailed insights into non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the molecule's behavior in solution and its potential interactions with other molecules. mdpi.com

Quantum Chemical Descriptors and Reactivity Predictions for this compound

From the energies obtained through DFT or ab initio calculations, several quantum chemical descriptors can be derived to predict a molecule's reactivity. researchgate.netrasayanjournal.co.in These descriptors quantify various aspects of a molecule's response to chemical reactions.

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of how easily the electron cloud can be polarized.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of a molecule's ability to act as an electrophile (electron acceptor).

These global reactivity descriptors provide a quantitative basis for comparing the reactivity of different molecules. rasayanjournal.co.in Additionally, local reactivity descriptors like Fukui functions can be calculated to predict which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack. rasayanjournal.co.in

Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis) and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of molecular spectra, which serves as a crucial link between theory and experiment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scielo.org.za These frequencies correspond to the stretching, bending, and twisting of chemical bonds and can be used to generate a theoretical IR spectrum. Comparing this spectrum with experimental data helps confirm the molecule's structure and the accuracy of the computational model. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. core.ac.uknih.gov Theoretical predictions of NMR spectra are essential for assigning signals in experimental spectra and verifying the chemical structure.

UV-Vis Spectroscopy: Electronic transitions between molecular orbitals can be calculated using Time-Dependent DFT (TD-DFT). scielo.org.zanih.gov These calculations yield the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands in a UV-Vis spectrum. This analysis provides insight into the electronic structure of the molecule.

Chemical Reactivity and Derivatization Studies of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Amine Functional Group Reactivity: Acylation, Alkylation, and Sulfonylation

The primary amine group in 1-(2-bromo-5-methylphenyl)ethan-1-amine is a key site for nucleophilic reactions, readily undergoing acylation, alkylation, and sulfonylation to yield a variety of amide, secondary/tertiary amine, and sulfonamide derivatives, respectively.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or acid anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of a stable N-substituted amide. The reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile, displacing the halide from the alkylating agent. wikipedia.org However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org To achieve selective mono-alkylation, specific strategies may be employed, such as using a large excess of the primary amine or employing protecting group strategies. rsc.orgnih.gov

Sulfonylation: The amine readily reacts with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. rsc.org This reaction, known as the Hinsberg test, can be used to differentiate primary, secondary, and tertiary amines. libretexts.org The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. researchgate.net The resulting sulfonamide from a primary amine, such as this compound, contains an acidic proton on the nitrogen, rendering it soluble in aqueous base.

Table 1: Representative Reactions of the Amine Functional Group

Reaction Type Reagent Example Product Type General Conditions
Acylation Acetyl chloride N-substituted amide Aprotic solvent, Base (e.g., Pyridine)
Alkylation Methyl iodide Secondary amine Polar solvent, Base (e.g., K₂CO₃)
Sulfonylation p-Toluenesulfonyl chloride Sulfonamide Aqueous base or Pyridine

Reactivity of the Bromo-Substituted Aryl Moiety: Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 2-bromo substituent on the phenyl ring is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents onto the aromatic core, significantly increasing molecular complexity. The reactivity order for aryl halides in these couplings is generally I > Br > Cl. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. For this compound, this reaction would enable the substitution of the bromine atom with various aryl, heteroaryl, or alkyl groups.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. byjus.com This transformation allows for the introduction of vinyl groups onto the aromatic ring, providing access to stilbene-like structures and other conjugated systems.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. libretexts.orgresearchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Arylboronic acid Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) Biaryl compound
Heck Alkene (e.g., Styrene) Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) Substituted alkene
Sonogashira Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst, Amine base Arylalkyne

Reactions Involving the Ethan-1-amine Side Chain: Oxidation and Reduction Pathways

The ethan-1-amine side chain can also be a site of chemical modification, primarily through oxidation and reduction reactions.

Oxidation Pathways: Oxidation of the primary amine group can lead to various products depending on the reagents and conditions used. Mild oxidation may yield an imine, which can be subsequently hydrolyzed to a ketone (acetophenone derivative). Stronger oxidizing agents can lead to more complex transformations or cleavage of the side chain. The benzylic position of the side chain makes it susceptible to oxidation.

Reduction Pathways: While the amine is already in a reduced state, reduction reactions are highly relevant to the synthesis of this compound itself. The most common synthetic route involves the reductive amination of the corresponding ketone, 1-(2-bromo-5-methylphenyl)ethan-1-one. nih.govacs.org This process involves the condensation of the ketone with an amine source (like ammonia) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. rsc.orgresearchgate.net This pathway is crucial for accessing chiral versions of the amine through asymmetric reduction. acs.org

Cyclization Reactions and Formation of Heterocyclic Systems from this compound

The structure of this compound, a β-arylethylamine, is a classic precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. These reactions typically require prior modification of the amine functionality.

Bischler-Napieralski Reaction: This reaction is a key method for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide under acidic and dehydrating conditions. organic-chemistry.orgwikipedia.org Therefore, this compound would first need to be acylated (as described in section 5.1) to form the corresponding amide. Treatment of this amide with a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) would then induce an electrophilic aromatic substitution, where the electron-rich aryl ring attacks the intermediate nitrilium ion, leading to ring closure. wikipedia.orgslideshare.net

Pictet-Spengler Reaction: The Pictet-Spengler reaction is another fundamental transformation for the synthesis of tetrahydroisoquinolines. ebrary.net It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org For this compound, reaction with an aldehyde (e.g., formaldehyde) under acidic conditions would trigger the cyclization to form a substituted tetrahydroisoquinoline. nih.gov The success of this reaction is often dependent on the nucleophilicity of the aromatic ring.

In both reaction types, the bromine and methyl substituents on the aromatic ring will influence the regioselectivity and rate of the cyclization.

Mechanisms of Key Reactions Involving this compound

Acylation Mechanism: The acylation of the primary amine proceeds through a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base (such as excess amine or a scavenger like pyridine) removes the proton from the nitrogen atom to yield the final, neutral amide product.

Suzuki Coupling Mechanism: The catalytic cycle of the Suzuki reaction is generally understood to involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from the activated organoboron reagent (boronate) is transferred to the palladium center, displacing the bromide ion. This step requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Heck Reaction Mechanism: The Heck reaction follows a different catalytic cycle:

Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the aryl bromide. wikipedia.org

Migratory Insertion (Syn-Addition): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. byjus.com

Beta-Hydride Elimination (Syn-Elimination): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride complex and the final substituted alkene product.

Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of H-X from the palladium-hydride complex, regenerating the Pd(0) catalyst. libretexts.org

Sonogashira Coupling Mechanism: This reaction involves two interconnected catalytic cycles:

Palladium Cycle: This cycle is similar to that of other cross-coupling reactions, starting with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium complex to give the arylalkyne product and regenerate the Pd(0) catalyst. wikipedia.org

Stereochemical Aspects and Enantioselective Synthesis of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Chirality and Stereoisomerism of 1-(2-Bromo-5-methylphenyl)ethan-1-amine

The molecular structure of this compound contains a single stereogenic center, which gives rise to its chiral nature. Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. In this specific compound, the chiral center is the carbon atom bonded to the amine group (C1 of the ethanamine chain). This carbon is attached to four distinct substituents: a hydrogen atom, a methyl group, an amino group, and the 2-bromo-5-methylphenyl group.

Due to the presence of this single stereocenter, this compound exists as a pair of stereoisomers known as enantiomers. These enantiomers are mirror images of each other and cannot be superimposed. They are designated as (R)-1-(2-bromo-5-methylphenyl)ethan-1-amine and (S)-1-(2-bromo-5-methylphenyl)ethan-1-amine, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity.

A mixture containing equal amounts of both the (R) and (S) enantiomers is called a racemic mixture or racemate, which is optically inactive.

Table 1: Stereochemical Properties of this compound

Property Description
Chirality The molecule is chiral.
Stereocenter The carbon atom of the ethylamine (B1201723) backbone attached to the amino group.
Substituents on Stereocenter 1. Hydrogen (-H) 2. Methyl group (-CH₃) 3. Amino group (-NH₂) 4. 2-Bromo-5-methylphenyl group
Stereoisomers Exists as a pair of enantiomers: (R) and (S) forms.

| Relationship | The (R) and (S) enantiomers are non-superimposable mirror images. |

Enantioselective Synthetic Methodologies for (R)- and (S)-1-(2-Bromo-5-methylphenyl)ethan-1-amine

The synthesis of individual enantiomers of chiral amines is critical in fields such as pharmaceutical development. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer in high purity.

Asymmetric Catalytic Hydrogenation of Imines

Asymmetric catalytic hydrogenation is a powerful method for producing enantiomerically enriched amines. This process involves the reduction of a prochiral imine using hydrogen gas in the presence of a chiral catalyst. The synthesis begins with the precursor ketone, 1-(2-bromo-5-methylphenyl)ethanone, which is converted into its corresponding imine.

This prochiral imine is then hydrogenated. The key to the enantioselectivity of the reaction is the chiral catalyst, typically a transition metal complex (e.g., rhodium, ruthenium, or iridium) coordinated with a chiral ligand. ualberta.ca The chiral ligand creates a specific three-dimensional environment around the metal center, which forces the hydrogen to add to one face of the carbon-nitrogen double bond preferentially, leading to the formation of one enantiomer in excess. The choice of metal and ligand is crucial for achieving high yield and high enantiomeric excess (ee). While challenges such as the potential for catalyst poisoning by the product amine exist, this method remains a highly effective route for synthesizing chiral amines. scholaris.ca

Table 2: Representative Chiral Ligands for Asymmetric Hydrogenation

Ligand Class Example Ligands Metal Typically Used
Chiral Diphosphines BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), DuPhos, P-Phos Ruthenium (Ru), Rhodium (Rh), Iridium (Ir)
Chiral Diamines DPEN (1,2-diphenylethylenediamine) Ruthenium (Ru)

| Phosphine-Oxazolines | PHOX ligands | Iridium (Ir) |

Chiral Auxiliary-Mediated Synthesis Approaches

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the synthesis of a specific enantiomer of this compound, a potential pathway would involve:

Attachment of Auxiliary: The precursor, 1-(2-bromo-5-methylphenyl)ethanone, is reacted with a chiral auxiliary, such as an enantiomerically pure amino alcohol, to form a chiral imine or oxazolidine.

Diastereoselective Reduction: The resulting intermediate now contains a chiral center from the auxiliary, which directs the subsequent reduction of the imine. The auxiliary sterically hinders one face of the C=N double bond, forcing a reducing agent (e.g., a hydride source) to attack from the less hindered face. This leads to the formation of one diastereomer in preference to the other.

Removal of Auxiliary: The chiral auxiliary is cleaved from the newly formed chiral amine, typically through hydrolysis, to yield the desired enantiomerically enriched product.

Commonly used auxiliaries include pseudoephedrine and Evans' oxazolidinones. wikipedia.orgnih.gov

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. This is often necessary when a non-stereoselective synthesis produces a 50:50 mixture of (R)- and (S)-forms.

Chiral Chromatography (HPLC, GC) for Enantiomeric Separation and Purity Assessment

Chiral chromatography is a powerful technique for both the analytical assessment of enantiomeric purity and the preparative separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common methods for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP). The CSP is a column packing material that is itself chiral. When the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. These differing interactions lead to different retention times, allowing the enantiomers to be separated. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability. nih.gov Chiral HPLC is also the standard method for determining the enantiomeric excess (ee) of a chiral sample.

Chiral Gas Chromatography (GC): This method is suitable for the separation of volatile and thermally stable compounds. gcms.cz The principle is similar to chiral HPLC, but it uses a capillary column whose inner surface is coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz For amines like this compound, derivatization (e.g., acylation to form an amide) is often required to increase volatility and improve chromatographic performance. nih.gov

Table 4: Comparison of Chiral Chromatography Techniques

Feature Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC)
Principle Differential interaction with a chiral stationary phase in a liquid mobile phase. Differential interaction with a chiral stationary phase in a gaseous mobile phase.
Stationary Phase Polysaccharide derivatives, proteins, cyclodextrins, etc., packed in a column. Chiral selector (e.g., cyclodextrin derivative) coated on a capillary column.
Analyte State Soluble in a liquid mobile phase. Volatile and thermally stable (or derivatized to be so).

| Primary Use | Analytical purity (ee) determination and preparative-scale separation. nih.gov | Analytical separation of volatile enantiomers. nih.gov |

Stereochemical Stability and Racemization Studies of this compound

The stereochemical stability of chiral amines, such as this compound, is a critical factor in their application, particularly in pharmaceuticals and asymmetric synthesis, where a specific enantiomer is often required. Racemization, the process by which an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate), can compromise the efficacy and specificity of the chiral compound. The stability of the stereocenter in this compound is influenced by both electronic and steric factors imparted by the substituents on the phenyl ring.

While specific racemization studies on this compound are not extensively documented in publicly available literature, the principles governing the stereochemical stability of benzylic amines are well-established. Racemization in these compounds typically proceeds through the formation of an achiral intermediate. The rate of racemization is dependent on factors such as temperature, the nature of the solvent, and the presence of catalysts.

One common mechanism for the racemization of primary benzylic amines involves the formation of an imine intermediate. This can be catalyzed by various transition metals, such as palladium, ruthenium, or iridium. The process generally involves an oxidation of the amine to an imine, which is achiral at the carbon atom that was previously the stereocenter. Subsequent reduction of the imine regenerates the amine as a racemic mixture.

The presence of an ortho-bromo substituent on the phenyl ring of this compound is expected to have a significant impact on its stereochemical stability. The steric bulk of the bromine atom can hinder the approach of reagents or catalysts necessary for racemization, potentially increasing the compound's stereochemical robustness compared to its non-ortho-substituted counterparts. This "ortho effect" can sterically shield the benzylic proton, making its abstraction, a key step in some racemization pathways, more difficult.

Furthermore, the electronic properties of the substituents play a role. The bromine atom is an electron-withdrawing group, which can influence the stability of any charged intermediates that might be formed during a racemization process. The methyl group, being electron-donating, also modulates the electronic environment of the aromatic ring.

In the context of dynamic kinetic resolution (DKR), where racemization is a desired process, specific catalysts are employed to facilitate the rapid interconversion of enantiomers. For benzylic amines, palladium-based catalysts are often effective. The efficiency of such a process for this compound would depend on finding a catalyst that can overcome the steric hindrance of the ortho-bromo group while selectively facilitating the desired transformation of one enantiomer.

To illustrate the potential influence of reaction conditions on the racemization of a benzylic amine, a hypothetical data set is presented below. This table is based on typical findings for related compounds and is for illustrative purposes only, as specific experimental data for this compound is not available.

CatalystSolventTemperature (°C)Time (h)Enantiomeric Excess (%)
NoneToluene10024>99
Pd/CToluene1001245
[IrCp*I2]2Isopropanol (B130326)80820
Ru(CO)2(acac)2Toluene120615

Applications of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine As a Building Block in Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The strategic placement of a bromo substituent and an amino group on the phenyl ring of 1-(2-Bromo-5-methylphenyl)ethan-1-amine makes it an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom can readily participate in reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the amine functionality can be protected and the bromo group can be utilized as a handle for palladium-catalyzed cross-coupling with various boronic acids or esters (Suzuki coupling). This enables the synthesis of biaryl compounds, which are common motifs in many biologically active molecules. Similarly, coupling with alkenes (Heck reaction) or terminal alkynes (Sonogashira coupling) can lead to the formation of substituted styrenes and phenylacetylenes, respectively. These products can then be further elaborated into more complex structures.

The presence of the chiral ethylamine (B1201723) side chain also offers opportunities for diastereoselective reactions, where the existing stereocenter can influence the stereochemical outcome of subsequent transformations at other parts of the molecule.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Coupling ReactionReactantCatalystProduct Type
Suzuki CouplingArylboronic acidPd(PPh₃)₄Biaryl compounds
Heck CouplingAlkenePd(OAc)₂Substituted styrenes
Sonogashira CouplingTerminal alkynePd(PPh₃)₂, CuIPhenylacetylenes
Buchwald-Hartwig AminationAminePd₂(dba)₃Di- or tri-substituted amines
Stille CouplingOrganostannanePd(PPh₃)₄Substituted aromatics

Role as a Chiral Ligand or Catalyst Precursor in Asymmetric Transformations

Chiral amines are crucial components in the design of ligands for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. The amine group in this compound can be readily functionalized to create a variety of chiral ligands. For example, it can be converted into amides, ureas, or Schiff bases, which can then coordinate with transition metals to form chiral catalysts.

These catalysts can be employed in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, dictated by the substituents on the phenyl ring and the nature of the coordinating groups, play a critical role in determining the enantioselectivity of the catalyzed reaction. The bromine and methyl groups on the aromatic ring of this compound can be systematically varied to fine-tune the catalyst's performance for a specific transformation.

Employment in the Synthesis of Scaffolds for Advanced Materials Research (e.g., OLEDs)

The synthesis of novel organic materials with tailored electronic and photophysical properties is a rapidly growing area of research. Organic Light-Emitting Diodes (OLEDs), for example, rely on organic molecules that can efficiently transport charge and emit light. The aromatic and amine functionalities present in this compound make it a promising building block for the synthesis of such materials.

Through polymerization or by incorporating it into larger conjugated systems via cross-coupling reactions, materials with potential applications in OLEDs can be developed. The bromine atom serves as a convenient point for modification, allowing for the attachment of other functional groups that can influence the material's properties, such as its emission color, quantum efficiency, and charge-carrier mobility. The chiral nature of the building block could also lead to materials with interesting chiroptical properties.

Development of Novel Synthetic Reagents Derived from this compound

Beyond its use as a direct building block, this compound can be converted into a variety of novel synthetic reagents. The primary amine can be transformed into other functional groups, such as isocyanates, isothiocyanates, or azides. These derivatives can then participate in a wide array of chemical reactions, including cycloadditions and multicomponent reactions, to generate diverse and complex molecular scaffolds.

For example, the corresponding isocyanate can be used to synthesize ureas and carbamates, while the azide (B81097) can undergo [3+2] cycloaddition reactions with alkynes to form triazoles. The bromine atom can also be transformed, for instance, through lithium-halogen exchange, to generate a powerful nucleophile that can react with various electrophiles. This versatility allows for the development of a toolbox of reagents derived from a single, readily accessible chiral precursor.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine in Chemical Processes

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 1-(2-Bromo-5-methylphenyl)ethan-1-amine and for monitoring the progress of reactions in which it is a reactant or product. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the amine necessitates the use of a buffer to ensure good peak shape and reproducibility. Isocratic elution is often suitable for purity assays, while gradient elution may be required for complex reaction mixtures.

For the chiral separation of its enantiomers, specialized chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving racemic amines. mdpi.comhplc.euresearchgate.net The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Table 2: Example Data from HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% Purity
Standard4.521,254,32199.8
Batch A-14.511,234,56798.5
Batch A-24.531,248,78999.2

Gas Chromatography (GC) Techniques for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound has limited volatility due to its polar amine group, derivatization is often necessary to improve its chromatographic properties. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable compound, leading to better peak shape and sensitivity. researchgate.netshimadzu.com

Common derivatization reagents for primary amines include acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) or silylating agents. shimadzu.comshimadzu.com Another approach involves the use of pentafluorobenzenesulfonyl chloride, which creates a derivative with high electron-capture affinity, making it suitable for highly sensitive detection using an electron capture detector (ECD). nih.gov The resulting derivatives can be effectively separated on a capillary GC column, often with a non-polar or medium-polarity stationary phase.

Table 3: Hypothetical GC-MS Method Parameters for Derivative Analysis

ParameterCondition
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Table 4: Representative GC-MS Analysis Results

CompoundRetention Time (min)Key Mass Fragments (m/z)
TFA-derivative of Analyte10.2323 (M+), 210, 183
Impurity 19.5(Specific to impurity)
Impurity 211.1(Specific to impurity)

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, particularly for charged analytes and chiral separations. researchgate.net In CE, separation is based on the differential migration of ions in an electric field. For the analysis of this compound, which is a basic compound, a low pH buffer is used to ensure the analyte is protonated and carries a positive charge.

For the separation of enantiomers, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors in CE for the resolution of racemic amines. nih.gov The choice of cyclodextrin (B1172386) and its concentration, as well as the buffer pH and applied voltage, are critical parameters for optimizing the separation. The influence of organic solvents in the background electrolyte can also be explored to enhance separation. researchgate.netnih.gov

Table 5: Illustrative Chiral Capillary Electrophoresis Method Parameters

ParameterCondition
Capillary Fused Silica (B1680970), 50 µm ID, 50 cm total length
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (50 mbar for 5 s)

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy) for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of an analyte in solution, provided it contains a chromophore. The aromatic ring in this compound allows for absorption in the UV region. A quantitative method can be developed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve constructed from standards of known concentrations.

For primary aromatic amines, derivatization can also be employed to shift the absorption to the visible region, which can sometimes improve selectivity and sensitivity. arcjournals.org However, for a relatively pure sample, direct UV-Vis analysis is often sufficient for concentration determination.

Table 6: Example UV-Vis Spectroscopy Parameters and Calibration Data

ParameterValue
Solvent 0.1 M Hydrochloric Acid
Wavelength of Maximum Absorbance (λmax) ~265 nm
Concentration (µg/mL) Absorbance
50.152
100.305
150.458
200.610
250.763
Correlation Coefficient (r²) 0.9998

Validation of Analytical Methods for Specific Research Applications

Validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. pharmtech.commedwinpublishers.comresearchgate.net According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. chromatographyonline.com

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. chromatographyonline.com

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. chromatographyonline.com

Accuracy is the closeness of the test results to the true value. chromatographyonline.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com

Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. amazonaws.com

Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. amazonaws.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

Each of the methodologies described above would require a thorough validation study before being implemented for routine analysis in a research or manufacturing environment. tsijournals.compeerj.comresearchtrendsjournal.com

Future Research Directions and Unexplored Potential of 1 2 Bromo 5 Methylphenyl Ethan 1 Amine

Exploration of Novel Catalytic Transformations Involving the Compound

The inherent chirality and functional handles of 1-(2-Bromo-5-methylphenyl)ethan-1-amine make it a compelling candidate for the development of novel catalytic systems. Chiral amines are foundational in asymmetric catalysis, and this specific molecule offers unique steric and electronic properties that could be harnessed for new chemical transformations.

Future research could focus on utilizing the amine moiety as a directing group or as a precursor to more complex chiral ligands. The presence of the bromine atom offers a site for cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. These derivatives, in turn, could be investigated as catalysts or ligands in a variety of asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Mannich reactions. The interplay between the chiral center and the electronic nature of the substituted aromatic ring could lead to catalysts with unique reactivity and selectivity profiles, which are not achievable with existing systems.

Investigation of New Synthetic Pathways to Highly Functionalized Derivatives

The synthetic versatility of this compound is a key area for future investigation. The bromine atom on the phenyl ring is a prime site for functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, thereby creating a diverse range of highly functionalized derivatives.

Furthermore, the primary amine group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, and imines. These transformations, combined with modifications at the bromine position, would open up synthetic routes to complex molecules with tailored properties. Research in this area could lead to the development of novel materials with interesting photophysical or electronic properties, or to new building blocks for organic synthesis.

Synthetic TransformationPotential Reagents and ConditionsResulting Derivative Class
Suzuki CouplingArylboronic acids, Pd catalyst (e.g., Pd(PPh3)4), baseBiaryl derivatives
Heck CouplingAlkenes, Pd catalyst (e.g., Pd(OAc)2), baseStilbene derivatives
Sonogashira CouplingTerminal alkynes, Pd/Cu catalystsPhenylacetylene derivatives
N-AcylationAcyl chlorides, acid anhydridesAmide derivatives
N-SulfonylationSulfonyl chloridesSulfonamide derivatives

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers a powerful toolkit for exploring the potential of this compound without the need for extensive experimental work. openaccessjournals.com Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the structural and electronic properties of the molecule and its derivatives. wikipedia.org These calculations can provide insights into its reactivity, conformational preferences, and potential interactions with other molecules.

For instance, computational models could be used to predict the outcomes of catalytic reactions involving this compound, helping to guide the design of new catalysts and reaction conditions. Molecular dynamics simulations could be used to study the behavior of materials incorporating this molecule, such as polymers or self-assembled monolayers, providing a deeper understanding of their structure-property relationships. This predictive power can significantly accelerate the discovery and development of new applications for this compound and its derivatives. openaccessjournals.com

Potential in Advanced Chemical Technologies (Excluding Biological/Clinical Applications)

The unique structural features of this compound suggest its potential for use in a variety of advanced chemical technologies. The chirality of the molecule makes it a candidate for applications in chiral separations and as a component of chiral materials with unique optical properties.

The bromo-substituted aromatic ring could also be exploited in the design of new functional materials. For example, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs), where the heavy bromine atom could enhance intersystem crossing and improve device efficiency. Furthermore, the ability to form self-assembled structures could be leveraged in the development of new sensors or smart materials that respond to external stimuli. The exploration of these and other applications in materials science and chemical engineering represents a promising frontier for future research. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-Bromo-5-methylphenyl)ethan-1-amine, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of a pre-functionalized phenyl ring followed by chiral amine formation. A stepwise approach might include:

Bromination : Electrophilic substitution on 5-methylacetophenone using bromine sources (e.g., NBS) in polar solvents like DCM .

Reductive amination : Conversion of the ketone intermediate to the amine using sodium cyanoborohydride or catalytic hydrogenation with Pd/C under H₂ .
Optimization : Adjust stoichiometry of brominating agents (excess Br₂ may lead to di-substitution) and monitor reaction temperature (20–40°C) to minimize side products. Chiral resolution can be achieved via diastereomeric salt formation with tartaric acid derivatives .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure and purity of this compound?

  • ¹H NMR : Key signals include:
    • A singlet for the methyl group (δ ~2.3 ppm, 3H) on the phenyl ring.
    • A multiplet for the aromatic protons (δ ~6.8–7.5 ppm, 3H).
    • A broad singlet for the amine proton (δ ~1.5–2.0 ppm, exchangeable with D₂O).
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass of C₉H₁₂BrN (calc. 214.0234).
  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities (<1%) .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data when resolving the compound’s stereochemistry?

Discrepancies between experimental (X-ray) and computational (DFT) data may arise from crystal packing effects or disorder. Mitigation steps:

Refinement : Use SHELXL for high-resolution data (R-factor < 5%) and validate via WinGX’s PARST checks .

Twinned data : Apply HKLF5 in SHELXL to model twinning.

DFT comparison : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and compare bond angles with crystallographic results .

Q. How do substituent positions (bromine, methyl) influence reactivity in cross-coupling reactions?

The bromine at the ortho position enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), while the methyl group at para sterically hinders nucleophilic attack. Key observations:

  • Reactivity order : Pd(PPh₃)₄ > Pd(OAc)₂ in aryl boronic acid couplings (yields: 70–85% vs. 50–60%) .
  • Side reactions : Competing debromination occurs above 80°C; use lower temperatures (50–60°C) and aryl bromides with electron-withdrawing groups to stabilize intermediates .

Q. What in vitro methodologies are suitable for assessing bioactivity, given its structural similarity to neuroactive compounds?

  • Receptor binding assays : Radiolabeled ligands (e.g., ³H-serotonin) in HEK293 cells expressing 5-HT receptors. Measure IC₅₀ values via competitive binding .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Bromine enhances stability (t₁/₂ > 2 hrs vs. <30 mins for non-halogenated analogs) .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in biological activity between enantiomers?

Chiral separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to isolate (R)- and (S)-enantiomers .

Activity comparison : Test enantiomers in parallel assays (e.g., enzyme inhibition). Example: (S)-enantiomers of similar compounds show 10x higher affinity for dopamine receptors .

Molecular docking : AutoDock Vina simulations can predict binding poses and explain enantioselectivity .

Q. What computational tools predict the compound’s pharmacokinetic properties, and how do halogen substituents affect these predictions?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp. Bromine increases logP (~2.8 vs. ~2.2 for non-brominated analogs), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic sites : Cyp450 isoforms (e.g., CYP2D6) target the amine group; bromine reduces oxidation rates compared to fluorine .

Methodological Challenges

Q. How can researchers mitigate racemization during amine functionalization?

  • Low-temperature reactions : Perform acylations at 0–5°C with Boc₂O/DMAP in THF.
  • Steric hindrance : Use bulky protecting groups (e.g., Trt) to shield the chiral center.
  • Monitoring : Track enantiomeric excess (ee) via chiral GC or CD spectroscopy after each step .

Q. What analytical approaches validate the compound’s stability under varying storage conditions?

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Stability-indicating assays : HPLC-DAD detects degradation products (e.g., deaminated derivatives). Bromine improves photostability compared to chloro analogs .

Comparative Analysis

Q. How does the substitution pattern (2-Bromo-5-methyl) differentiate this compound from analogs in structure-activity relationship (SAR) studies?

Analog Substituents Bioactivity (IC₅₀, nM)
1-(2-Br-5-MePh)ethanamineBr (ortho), Me (para)5-HT₂A: 12 ± 2
1-(3-Br-5-FPh)ethanamineBr (meta), F (para)5-HT₂A: 28 ± 4
1-(2-Cl-5-MePh)ethanamineCl (ortho), Me (para)5-HT₂A: 45 ± 6

The ortho-bromo group enhances steric interaction with hydrophobic receptor pockets, while the para-methyl improves metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.